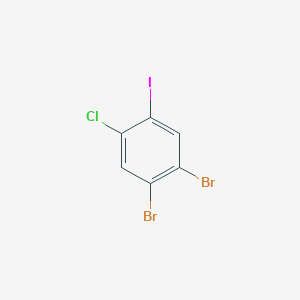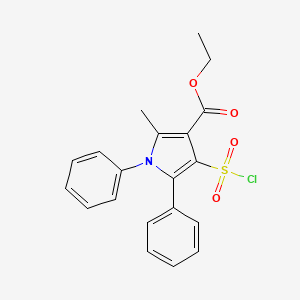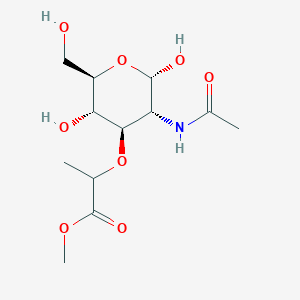
Nickel bis(N,N'-diethyl-2,4-pentanediketiminate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) is a coordination compound featuring nickel as the central metal atom coordinated to two N,N’-diethyl-2,4-pentanediketiminate ligands. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) typically involves the reaction of nickel(II) chloride with N,N’-diethyl-2,4-pentanediketimine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the nickel center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the N,N’-diethyl-2,4-pentanediketiminate ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) complexes. Substitution reactions result in new nickel complexes with different ligands.
科学的研究の応用
Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Material Science: The compound is studied for its potential in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent or a probe in biochemical assays.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for other nickel-containing compounds.
作用機序
The mechanism of action of Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) involves its ability to coordinate with various substrates through its nickel center. The N,N’-diethyl-2,4-pentanediketiminate ligands stabilize the nickel center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
類似化合物との比較
Nickel bis(acetylacetonate): Another nickel complex with similar coordination properties but different ligands.
Nickel bis(dipivaloylmethanato): Features different diketiminate ligands, leading to variations in stability and reactivity.
Nickel bis(benzoylacetonate): Similar structure but with benzoylacetonate ligands, affecting its chemical behavior.
Uniqueness: Nickel bis(N,N’-diethyl-2,4-pentanediketiminate) is unique due to the specific electronic and steric properties imparted by the N,N’-diethyl-2,4-pentanediketiminate ligands. These properties influence its reactivity and stability, making it suitable for specific applications where other nickel complexes may not perform as effectively.
特性
分子式 |
C18H34N4Ni |
|---|---|
分子量 |
365.2 g/mol |
IUPAC名 |
2-N,4-N-diethylpentane-2,4-diimine;nickel(2+) |
InChI |
InChI=1S/2C9H17N2.Ni/c2*1-5-10-8(3)7-9(4)11-6-2;/h2*7H,5-6H2,1-4H3;/q2*-1;+2 |
InChIキー |
RSZLCKVJJSOGJX-UHFFFAOYSA-N |
正規SMILES |
CCN=C(C)[CH-]C(=NCC)C.CCN=C(C)[CH-]C(=NCC)C.[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


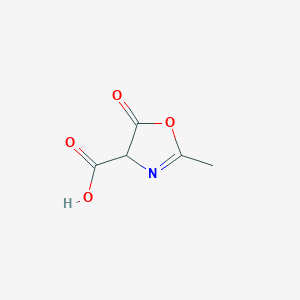
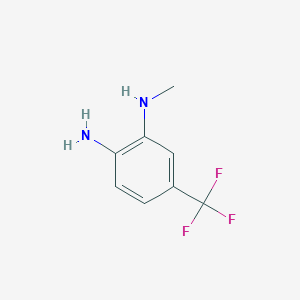
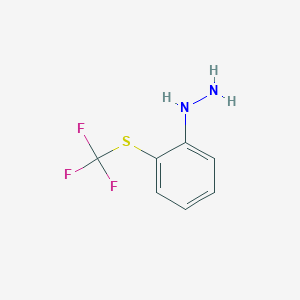
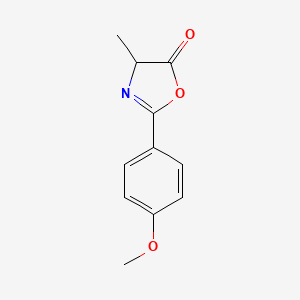


![(1S,4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15204602.png)
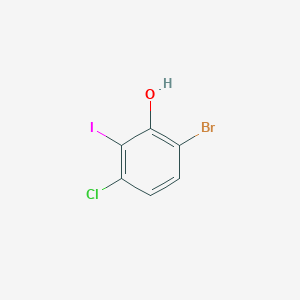
![1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15204626.png)
![tert-Butyl 3-[(R)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B15204632.png)
